molecular formula C14H18O2 B14517725 2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one CAS No. 62623-73-8

2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one

Cat. No.: B14517725
CAS No.: 62623-73-8
M. Wt: 218.29 g/mol
InChI Key: QBKINMKYPZRGMJ-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a hydroxy(phenyl)methyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 6-methylcyclohexanone, followed by hydrolysis to yield the desired product . Another method includes the reduction of the corresponding aldehyde using sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62623-73-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-4,7-8,10,12,14,16H,5-6,9H2,1H3

InChI Key

QBKINMKYPZRGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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